Product packaging for Levoverbenone(Cat. No.:CAS No. 1196-01-6)

Levoverbenone

Cat. No.: B192643
CAS No.: 1196-01-6
M. Wt: 150.22 g/mol
InChI Key: DCSCXTJOXBUFGB-JGVFFNPUSA-N
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Description

Historical Context of (-)-Verbenone Discovery and Early Studies

The investigation into Verbenone (B1202108) began in the late 1960s, a period marked by burgeoning interest in the chemical communication systems of insects. youtube.comusda.gov In 1967, researchers identified Verbenone, along with trans-verbenol (B156527), as volatile chemicals produced by the Southern pine beetle (Dendroctonus frontalis). usda.gov This was a foundational discovery, suggesting these compounds were important for influencing the beetle's attack behavior. usda.gov Subsequent research further solidified Verbenone's role as a semiochemical. Studies by Pitman et al. (1969) and Rudinsky et al. (1974) were pivotal in demonstrating that bark beetles produce increasing amounts of Verbenone during the later stages of colonizing a host tree. usda.govresearchgate.net

These early studies established that Verbenone was not an attractant but rather an anti-aggregation pheromone. discovermagazine.com Entomologists discovered that once a host tree is sufficiently populated with beetles, they secrete Verbenone to signal that the tree is full, effectively acting as a "no vacancy" sign to deter the arrival of more beetles. discovermagazine.com This mechanism prevents overcrowding and ensures the viability of the brood within the colonized tree. wikipedia.orgcolostate.edugeneseefoundation.org The compound's name is derived from Spanish verbena, from which it was identified as a primary constituent of its oil. wikipedia.org Early chemical work characterized it as a bicyclic ketone terpene, nearly insoluble in water but miscible with many organic solvents. wikipedia.org

Table 1: Key Milestones in Early (-)-Verbenone Research

Significance of (-)-Verbenone in Chemical Ecology and Beyond

The primary significance of (-)-Verbenone lies in its role as a powerful anti-aggregation pheromone within the chemical ecology of bark beetles (family Curculionidae, subfamily Scolytinae). researchgate.net It is a key regulator of population density during mass attacks on host trees. colostate.edu When beetle populations within a tree reach a critical level, the release of Verbenone overrides the initial attraction pheromones, signaling incoming beetles to seek other hosts. discovermagazine.comwikipedia.org This function is crucial for preventing intraspecific competition for resources. nih.gov The biosynthesis of Verbenone is understood to occur through two main pathways: the auto-oxidation of α-pinene, a monoterpene present in the host pine tree, and through the metabolic action of microbes associated with the beetles. usda.govresearchgate.net

The repellent effect of Verbenone has been documented across numerous bark beetle species, making it a compound of major interest for integrated pest management (IPM) strategies aimed at protecting valuable pine forests. shop4verbenone.commt.govforestrydistributing.com However, its effectiveness is not universal; while it inhibits attraction in at least 38 species, some secondary species are unaffected or may even be attracted to it. researchgate.netmdpi.com Research has also shown that the specific blend of stereoisomers can be crucial, as the ratio of enantiomers can influence the compound's inhibitory activity on certain species. cdnsciencepub.com

Table 2: Documented Effects of (-)-Verbenone on Various Bark Beetle Species

Beyond its well-established role in forest ecosystems, academic research has uncovered a range of other biological activities associated with Verbenone and its synthetic derivatives. These findings suggest potential applications in fields outside of chemical ecology, such as medicine and agriculture. Studies have reported antibacterial, antimicrobial, and anti-inflammatory properties. researchgate.net Furthermore, research into novel verbenone-based oxime ester derivatives has demonstrated significant antifungal and herbicidal activities, highlighting the potential for developing new agrochemicals. mdpi.comnih.gov

Table 3: Investigated Biological Activities of (-)-Verbenone and Its Derivatives (Beyond Chemical Ecology)

Overview of Research Trajectories in (-)-Verbenone Studies

The trajectory of (-)-Verbenone research has evolved significantly since its discovery. Initial studies were concentrated on its isolation, identification, and the fundamental elucidation of its behavioral role as an anti-aggregation pheromone in pest bark beetle species. researchgate.net

This foundational work quickly led to a dominant research trajectory focused on applied chemical ecology: the development of Verbenone as a semiochemical tool for forest protection. usda.gov For decades, a vast body of research has been dedicated to testing its efficacy in preventing or reducing tree mortality caused by bark beetles. forestrydistributing.com This has involved the development and field testing of various slow-release formulations, such as plastic pouches, bubble caps, and flakes, designed to dispense Verbenone into the air around susceptible trees. mt.govsemiochemical.comnih.gov A key challenge in this area has been the inconsistent performance of Verbenone, with its effectiveness sometimes waning under high beetle population pressure. usda.govusda.govcolostate.edu This has prompted further research into optimizing application strategies, such as the "push-pull" tactic, which combines the repellent "push" of Verbenone with the "pull" of attractant pheromones to lure beetles into traps away from high-value trees. semiochemical.comisa-arbor.com

More recent research has expanded in several new directions. There is a growing interest in understanding the precise biosynthesis of Verbenone, investigating the specific roles of host tree precursors, beetle-produced enzymes like cytochrome P450, and symbiotic microorganisms. researchgate.netresearchgate.netresearchgate.net Concurrently, the ecological scope of Verbenone research has broadened to examine its effects on the wider forest insect community, including non-target saproxylic beetles and natural predators of bark beetles. nih.govmdpi.com Finally, a promising new trajectory is emerging that explores the pharmacological and agrochemical potential of Verbenone and its derivatives, moving beyond its traditional application in forest protection to investigate its utility as an antifungal, herbicidal, or anti-inflammatory agent. mdpi.comnih.govtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B192643 Levoverbenone CAS No. 1196-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Source PubChem
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InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1
Source PubChem
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InChI Key

DCSCXTJOXBUFGB-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O
Source PubChem
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DSSTOX Substance ID

DTXSID9035620
Record name (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one
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Molecular Weight

150.22 g/mol
Source PubChem
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Physical Description

Colourless liquid; Minty spicy aroma
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Verbenone
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Density

0.975-0.981
Record name Verbenone
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CAS No.

1196-01-6
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Record name Levoverbenone
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Record name Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S,5S)-
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Record name (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one
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Record name LEVOVERBENONE
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Biosynthesis and Metabolic Pathways of Verbenone

Endogenous Production of (-)-Verbenone in Organisms

(-)-Verbenone is endogenously produced in several organisms, primarily as a semiochemical involved in communication and defense.

Bark beetles, notorious forest pests, utilize (-)-verbenone as an anti-aggregation pheromone, signaling overcrowding or unsuitable host conditions. Its biosynthesis in these insects is closely linked to their host trees and microbial symbionts.

Host tree monoterpenes, particularly α-pinene, serve as crucial precursors for verbenone (B1202108) biosynthesis in bark beetles. Upon infestation, beetles sequester these terpenes from the host tree's resin. This dietary α-pinene is then metabolically converted through a series of steps, often involving intermediates like cis-verbenol (B83679) and trans-verbenol (B156527), to yield verbenone. The specific enantiomer of α-pinene can influence the stereochemistry of the resulting verbenone, with (+)-α-pinene leading to higher production of (-)-trans-verbenol and (-)-verbenone in species like Dendroctonus ponderosae. nih.govfrontiersin.orgmdpi.comoup.comoup.comnih.govresearchgate.net

The transformation of α-pinene and its derivatives into verbenone is facilitated by specific enzymes within the beetle's metabolic machinery. Cytochrome P450 monooxygenases (CYPs) are central to this process, catalyzing the hydroxylation of monoterpenes. For instance, CYP enzymes are involved in converting α-pinene to verbenols, which are then further oxidized to verbenone. Oxidoreductases also play a role in these interconversions. Studies have identified specific P450 genes in bark beetles that are likely involved in these biosynthetic routes. nih.govfrontiersin.orgnih.govdrugbank.comresearchgate.netresearchgate.netsigmaaldrich.comchemfaces.com

A significant aspect of verbenone biosynthesis in bark beetles involves their symbiotic microbial partners, including fungi (such as yeasts and ophiostomatoid fungi) and bacteria. These microbes, residing in the beetle's gut or galleries, are highly effective at metabolizing verbenols into verbenone. For example, yeasts isolated from Dendroctonus ponderosae and bacteria associated with Dendroctonus valens have been shown to convert trans-verbenol to verbenone. Fungi like Grosmannia penicillata and Trichoderma sp. can also produce verbenone from host monoterpenes. This microbial contribution is critical, as it often occurs in the beetle's alimentary system or gallery environment. oup.combiorxiv.orgplos.orgresearchgate.netsemiochemical.comnih.govplos.orgresearchgate.netannualreviews.orgnih.govresearchgate.net

(-)-Verbenone is also a constituent of the essential oils of various plants, contributing to their characteristic aromas.

Rosemary (Rosmarinus officinalis) : Verbenone is a significant component in certain chemotypes of rosemary essential oil, obtained through steam distillation of the flowering aerial parts. huiles-et-sens.comwikipedia.orglandema.comventdesaromes.comoshadhi.co.ukflorihana.com

Verbena triphylla : This plant also contains verbenone in its essential oil. researchgate.netsigmaaldrich.comchemfaces.comwikipedia.org

Eucalyptus globulus : Verbenone is found in the essential oil of Eucalyptus globulus. In mammalian liver microsomes, verbenone from Eucalyptus oil can be converted to 10-hydroxyverbenone by cytochrome P450 enzymes, notably CYP2A6 in humans. nih.govdrugbank.comresearchgate.netsigmaaldrich.comchemfaces.comwikipedia.org

Pine Trees : While pine trees are the source of α-pinene precursors for bark beetles, verbenone itself is not typically described as a major endogenous volatile component produced by the tree in the same way it is by the beetle or its symbionts. However, α-pinene itself is abundant in pine trees. frontiersin.orgmdpi.comnih.govresearchgate.net

The presence of (-)-verbenone in plant essential oils highlights its broader ecological significance beyond insect communication.

Compound List

(-)-Verbenone

α-pinene

cis-verbenol

trans-verbenol

2-methyl-3-buten-2-ol (B93329)

ipsdienol (B1210497)

ipsenol (B191551)

frontalin (B1251666)

exo-brevocomin

verbenene (B3061073)

verbenyl oleate (B1233923)

verbenyl diglycosides

(-)-borneol (B1667373)

(-)-camphor (B167293)

terpinen-4-ol

pinocamphone (B1236806)

α-terpineol

myrtenol (B1201748)

myrtenal (B1677600)

(-)-α-pinene

(+)-α-pinene

(-)-β-pinene

3-carene (B45970)

bornyl acetate (B1210297)

camphene (B42988)

1,8-cineole (eucalyptol)

sulcatone

geranyl acetone (B3395972)

geranyl acetate

citronellyl acetate

(R)-sulcatol

(S)-sulcatol

(R)-sulcatol acetate

2-phenethyl acetate

trans-conophthorin

fenchyl alcohol

10-hydroxyverbenone

trans-pinocarveol

pinocarvone (B108684)

verbenol (B1206271)

verbenone

myrcene (B1677589)

Stereochemistry and Chirality of Verbenone

Absolute Configuration and Enantiomeric Purity

The absolute configuration of (-)-verbenone has been determined to be (1S,5S). nih.govsigmaaldrich.com Its enantiomer, (+)-verbenone, possesses the (1R,5R) configuration. nih.govorgsyn.org The specific spatial arrangement of the atoms defines its interaction with other chiral molecules and its unique biological properties.

The enantiomeric purity, or enantiomeric excess (ee), is a critical parameter for samples of (-)-verbenone, as its biological and chemical properties can be highly dependent on the enantiomeric composition. wikipedia.org Commercially available verbenone (B1202108) can sometimes have low enantiomeric purity, with ee values around 55–60%. orgsyn.org However, specific synthetic procedures can yield verbenone with high optical purity, often exceeding 98% ee. orgsyn.org The enantiomeric purity of a sample is typically determined by chiral chromatography or spectroscopic methods. mdpi.comlibretexts.org The optical purity is directly correlated with the enantiomeric excess and can be assessed by measuring the specific rotation of the sample. wikipedia.org

Table 1: Stereochemical Properties of Verbenone Enantiomers
Property(-)-Verbenone(+)-Verbenone
Systematic Name(1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one(1R,5R)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one
CAS Number1196-01-6 nih.gov18309-32-5 nih.gov
Absolute Configuration1S, 5S nih.gov1R, 5R orgsyn.org
Optical Rotation [α]DNegative sigmaaldrich.comPositive orgsyn.org

Chiral Synthesis Methodologies for (-)-Verbenone

The synthesis of enantiomerically pure (-)-verbenone is of significant interest for its application in natural product synthesis and as a chiral ligand. orgsyn.orgresearchgate.net The most common and direct method for obtaining a specific verbenone enantiomer is through the oxidation of the corresponding enantiomer of α-pinene, a readily available chiral starting material from the chiral pool. orgsyn.org

For instance, (1S)-(-)-verbenone can be prepared from (1S)-(-)-α-pinene. A typical synthetic sequence involves the allylic oxidation of α-pinene. One established procedure uses lead tetraacetate to form a mixture of acetates, which are then hydrolyzed to alcohols. Subsequent oxidation of the alcohol mixture, for example with sodium dichromate and sulfuric acid, yields the target verbenone. orgsyn.org The enantiomeric excess of the final product is directly dependent on the optical purity of the starting α-pinene. orgsyn.org Given that both enantiomers of α-pinene are available in high optical purity (>98% ee), this method provides a reliable route to either enantiomer of verbenone in high enantiomeric purity. orgsyn.org Other synthetic approaches may involve asymmetric catalysis to install the required stereocenters. acs.orgnih.gov

Spectroscopic Analysis for Chiral Determination (e.g., Rotational Spectrum, CP-FTMW)

Advanced spectroscopic techniques are essential for the unambiguous determination of the three-dimensional structure and absolute configuration of chiral molecules like (-)-verbenone. nih.gov Molecular rotational spectroscopy, particularly Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy, has proven to be a powerful tool for this purpose. monash.edule.ac.ukresearchgate.net

By measuring the rotational spectrum of (1S)-(-)-Verbenone in the gas phase, researchers can determine its precise rotational constants and quartic centrifugal distortion constants. monash.edule.ac.ukresearchgate.net These experimental parameters are then compared with values obtained from high-level quantum chemical calculations for a specific enantiomer. researchgate.net The excellent agreement between the experimental and computational data for (1S)-(-)-Verbenone confirms its geometric structure and absolute configuration. monash.edule.ac.uk Studies have been conducted using multiple spectrometers covering a wide frequency range (from 2 to 72 GHz), allowing for the assignment of a large number of transitions for the parent molecule and its various isotopologues (molecules with different isotopes). monash.edule.ac.ukresearchgate.net This detailed analysis provides a definitive heavy-atom structure of the molecule in the gas phase. monash.eduresearchgate.net

Table 2: Spectroscopic Techniques for Chiral Determination of (-)-Verbenone
TechniqueInformation ObtainedKey Findings for (-)-Verbenone
Rotational SpectroscopyPrecise molecular structure, rotational constantsConfirmed the bicyclic structure and provided precise geometric parameters. osu.edu
CP-FTMW SpectroscopyHigh-resolution rotational spectra, determination of isotopologue structuresEnabled the determination of rotational and centrifugal distortion constants, confirming the heavy-atom structure of (1S)-(-)-Verbenone. monash.edule.ac.ukresearchgate.net
Vibrational Circular Dichroism (VCD)Absolute configuration of chiral molecules in solutionCan be used to confirm the (1S,5S) configuration by comparing experimental spectra to theoretical calculations. nih.govnih.gov

Chiral Tagging Experiments and Enantiomeric Excess Determination

Chiral tagging is an innovative extension of rotational spectroscopy used to determine both the absolute configuration and the enantiomeric excess of a chiral molecule. researchgate.netillinois.edu This method avoids potential chemical modifications that could alter the sample, as it relies on the formation of non-covalently bound complexes. nih.govrsc.org

In a chiral tagging experiment, the analyte, such as verbenone, is mixed with an enantiopure "tag" molecule in a supersonic jet expansion. illinois.edu This process forms weakly bound diastereomeric complexes: the chiral tag complexed with (S)-analyte and the chiral tag complexed with (R)-analyte. Since diastereomers have different physical properties, they exhibit distinct rotational spectra that can be separately identified and measured. illinois.edu

For verbenone, experiments have been conducted using chiral tags like 3-butyn-2-ol. researchgate.netrsc.org By analyzing the rotational spectra of the resulting diastereomeric complexes, the absolute configuration of the verbenone can be unequivocally established based on the known configuration of the tag. rsc.org Furthermore, by comparing the signal intensities of the rotational transitions corresponding to each diastereomeric complex, the relative abundance of the enantiomers in the original sample can be quantified, thus providing a precise measurement of the enantiomeric excess. researchgate.netresearchgate.net

Influence of Chirality on Biological Activity and Ecological Function

The chirality of verbenone is fundamental to its biological activity, particularly in its ecological role as an insect semiochemical. researchgate.netbiomedgrid.com Verbenone is a well-known anti-aggregation pheromone for several species of bark beetles (family Scolytidae), which are significant forest pests. researchgate.netwikipedia.org The beetles' response to verbenone is often stereospecific, meaning the different enantiomers can elicit different behavioral effects.

For the southern pine beetle (Dendroctonus frontalis), the enantiomeric ratio of verbenone is a crucial factor in inhibiting the beetles' attraction to host trees. researchgate.netcdnsciencepub.com Studies have shown that specific mixtures of the (+) and (-) enantiomers are more effective deterrents than either pure enantiomer alone. For instance, deterrence was found to be most effective with enantiomeric blends containing 34% to 50% of the (+)-enantiomer. researchgate.netcdnsciencepub.com For other species, it is suggested that (-)-verbenone may be the more ecologically relevant enantiomer. researchgate.net This stereoselectivity highlights the precise nature of chemoreception in insects, where the olfactory receptors can distinguish between enantiomers.

Beyond its role in insect communication, the stereochemistry of verbenone also influences other biological activities. Research has shown differences between the enantiomers in properties such as antimicrobial and antibacterial activity, underscoring the importance of using enantiomerically pure compounds in biological studies to understand their unique features. researchgate.net

Ecological Roles and Mechanisms of Action

Role as a Semiochemical in Insect Communication

(-)-Verbenone is a bicyclic monoterpene ketone that functions as a critical semiochemical, a chemical that mediates interactions between organisms. It is particularly prominent in the chemical communication systems of various insects, most notably bark beetles. colostate.eduwikipedia.orgalberta.ca Its primary roles are as an anti-aggregation pheromone and a repellent, significantly influencing insect behavior and population dynamics. researchgate.netepa.govnih.gov

The most extensively documented ecological role of (-)-Verbenone is as an anti-aggregation pheromone, especially for several species of bark beetles that are significant pests in coniferous forests. researchgate.netnih.govindianfarmer.net This chemical signal is produced by the beetles themselves, often through the microbial oxidation of α-pinene, a monoterpene found in the resin of host trees. oup.com It is also produced by fungi associated with the beetles. epa.gov

(-)-Verbenone is a key pheromone that inhibits the mass aggregation of several economically important bark beetle species. researchgate.netoup.comusda.govsemiochemical.com As beetle density on a host tree increases, the concentration of verbenone (B1202108) rises, signaling to incoming beetles that the resource is already colonized. colostate.eduwikipedia.orgepa.gov This chemical message effectively deters further attacks, preventing overcrowding and rapid resource depletion. colostate.eduindianfarmer.net

Dendroctonus ponderosae (Mountain Pine Beetle): For the mountain pine beetle, (-)-Verbenone is a potent anti-aggregation pheromone that plays a crucial role in halting mass attacks on various pine species. oup.comusda.govshop4verbenone.com The release of verbenone signals that a tree is fully occupied, causing newly arriving beetles to seek other hosts. colostate.edusemiochemical.com

Ips typographus (European Spruce Bark Beetle): This species also utilizes (-)-Verbenone as a primary anti-aggregation signal. researchgate.netoup.complos.org It is produced in the beetle galleries by associated yeasts and helps regulate the density of attacks on Norway spruce trees. plos.orgnih.gov

Dendroctonus frontalis (Southern Pine Beetle): (-)-Verbenone is a natural repellent and a component of the anti-aggregation signal for the southern pine beetle. researchgate.netepa.govsemiochemical.com It indicates that a host is no longer suitable for colonization, thereby redirecting beetles to less-populated trees. wikipedia.orgepa.gov

Bark Beetle SpeciesCommon NameRole of (-)-Verbenone
Dendroctonus ponderosaeMountain Pine BeetleAnti-aggregation pheromone oup.comusda.govshop4verbenone.com
Ips typographusEuropean Spruce Bark BeetleAnti-aggregation pheromone researchgate.netoup.complos.org
Dendroctonus frontalisSouthern Pine BeetleAnti-aggregation pheromone researchgate.netepa.govsemiochemical.com

(-)-Verbenone is integral to mediating the dynamics of mass attacks and optimizing beetle densities on a host. colostate.edu Initially, beetles release aggregation pheromones to attract conspecifics and overcome tree defenses. oup.com As the attack progresses and beetle numbers increase, the production of (-)-Verbenone rises, which serves to spread the attacking beetles over the entire surface of the host. colostate.edu Eventually, higher concentrations repel newly arriving beetles, preventing densities from becoming so high that competition for resources would compromise the survival of the brood. colostate.eduoup.com This chemical regulation ensures an optimal attack density, balancing the need to overcome host defenses with the avoidance of excessive intraspecific competition. colostate.eduoup.com

The release of (-)-Verbenone serves as a distinct chemical cue indicating that a host tree is overcrowded and its resources are saturated. colostate.eduwikipedia.orgepa.gov As the colonization of a tree proceeds, the concentration of verbenone increases, signaling that the host is fully occupied and no longer suitable for further infestation. colostate.eduindianfarmer.net This signal is crucial for the efficient exploitation of resources, as it forces dispersing beetles to locate new, less-colonized hosts, thereby preventing the local depletion of suitable breeding material. colostate.edumdpi.com The compound is often associated with the decay of host tissue, further signaling poor habitat quality for species that require fresh phloem. researchgate.netnih.govmdpi.com

The effectiveness of (-)-Verbenone as an anti-aggregation pheromone is not absolute and can vary significantly depending on several contextual factors. colostate.eduusda.govcambridge.org The efficacy of verbenone has been observed to be inconsistent in field trials, with success and failure sometimes occurring under comparable conditions. colostate.eduusda.gov

Key factors influencing its effectiveness include:

Beetle Population Density: At very high population levels, the sheer number of beetles can overwhelm the repellent signal, leading to reduced efficacy. colostate.edualberta.causda.gov

Host Stand Conditions: The density and health of the trees in a stand can impact how effective verbenone is at preventing attacks. usda.govusda.gov

Geographic and Environmental Variations: Factors like weather can influence beetle flight patterns and the dispersal of the pheromone, affecting outcomes. colostate.edu

Enantiomeric Composition: The specific ratio of (+) and (–) enantiomers of verbenone can influence bark beetle responses, and this ratio can vary geographically. cambridge.org

Presence of Other Semiochemicals: The response to verbenone can be modulated by the presence of other host and beetle-produced volatile compounds. plos.org

Studies have shown that while verbenone can significantly reduce beetle attacks, complete protection is not always achieved, and results can be inconsistent from year to year and between different host tree species. usda.govusu.edu

Beyond its well-established role in bark beetle communication, (-)-Verbenone also exhibits repellent properties against a range of other insects. oup.comoup.com This suggests a broader ecological function in mediating interspecific competition and structuring insect communities that rely on similar host resources. For example, verbenone has been shown to inhibit feeding by weevils such as Hylobius pales and H. abietis, which feed on live plant material but oviposit on dead hosts. oup.com This indicates a general inhibitory effect on insects that require fresh phloem for feeding or breeding. oup.com However, its effect is not universal; some secondary saproxylic species that prefer aged or decaying wood may be unaffected or even attracted to verbenone, as it can signal a suitable, less competitive environment for them. mdpi.comresearchgate.netpreprints.org

Interactions with Other Semiochemicals

(-)-Verbenone's ecological impact is significantly shaped by its interactions with other semiochemicals, such as aggregation pheromones and host volatiles. These interactions can be either antagonistic, where verbenone inhibits the response to an attractant, or synergistic, though the latter is less common.

The primary and most studied interaction is the inhibition of bark beetle attraction to their aggregation pheromones. mdpi.comresearchgate.net For instance, verbenone significantly reduces the response of the spruce bark beetle, Ips typographus, to its synthetic aggregation pheromone. researchgate.net This inhibitory effect is crucial in preventing overcrowding and subsequent resource depletion. mdpi.comusda.gov The addition of verbenone to traps baited with aggregation pheromones has been shown to significantly decrease the capture of several bark beetle species, including Dendroctonus ponderosae and Ips pini. oup.com

Verbenone also interacts with host tree volatiles. Host volatiles, such as α-pinene, β-pinene, and myrcene (B1677589), are key kairomones that attract bark beetles to potential host trees. usda.govcambridge.org Verbenone can interrupt this attraction, signaling to incoming beetles that a host is already colonized and may not be suitable for new broods. usda.govcambridge.org For example, a blend of α-pinene, β-pinene, and Δ-3-carene is highly attractive to the red turpentine (B1165885) beetle, Dendroctonus valens, but the presence of verbenone significantly reduces trap catches. cambridge.org This suggests that verbenone can override the attractive signals of host kairomones.

In some cases, verbenone is part of a more complex repellent blend. For the western pine beetle, Dendroctonus brevicomis, a combination of verbenone with non-host angiosperm volatiles, such as acetophenone (B1666503) and (E)-2-hexen-1-ol + (Z)-2-hexen-1-ol, has proven more effective in reducing attacks on ponderosa pines than verbenone alone. usda.govoup.com

Behavioral Responses of Natural Enemies and Other Saproxylic Beetles to Verbenone

The effects of (-)-verbenone extend beyond bark beetles to their natural enemies and other non-target saproxylic beetles, which are organisms that depend on dead or decaying wood. The responses of these insects to verbenone are varied and species-specific.

Studies have shown that some predatory beetles are repelled by verbenone. For example, the checkered beetles Thanasimus undatulus, Enoclerus sphegeus, and Enoclerus lecontei, which are important predators of bark beetles, exhibit a significant decline in attraction to kairomone-baited traps when verbenone is present. oup.com Similarly, the clerid predator Thanasimus formicarius showed a significant reduction in captures in traps containing verbenone. mdpi.comnih.gov This suggests that these predators may use the absence of verbenone as a cue to locate areas with active bark beetle colonization.

Conversely, not all natural enemies are deterred. In one study, captures of the predatory beetle Temnochila caerulea were similar in traps with and without verbenone. mdpi.comnih.gov Furthermore, some non-target saproxylic beetles are either unaffected or even attracted to verbenone. For instance, the tenebrionid beetle Corticeus pini and the colydiid beetle Aulonium ruficorne were captured in significantly higher numbers in traps containing verbenone. mdpi.comnih.govresearchgate.net This attraction may be because verbenone signals the presence of decaying wood, which is a suitable habitat for these secondary colonizers. mdpi.comresearchgate.net A study in a Mediterranean pine forest found that the presence of verbenone in traps significantly increased the diversity of captured saproxylic beetles. mdpi.comnih.gov

The varied responses of different beetle species to verbenone are highlighted in the table below, based on a study conducted in a Mediterranean pine forest.

Role as an Indicator of Host Tissue Quality and Microbial Degradation

Beyond its role as an anti-aggregation pheromone, (-)-verbenone is hypothesized to function as a reliable indicator of host tissue quality and the extent of microbial degradation. oup.comusda.govoup.comresearchgate.net This hypothesis posits that verbenone is not solely produced by the beetles themselves but is also a byproduct of microbial activity within the colonized host tree. oup.comoup.comresearchgate.netresearchgate.net The presence and concentration of verbenone can therefore signal to incoming beetles that the resource is not only occupied but also in a state of decay, making it unsuitable for species that require fresh phloem for brood development. oup.comresearchgate.netoup.com

Several lines of evidence support this role. Verbenone can be produced through the auto-oxidation of verbenols and by microorganisms, such as yeasts and fungi, that are associated with bark beetles. oup.comusda.govoup.comresearchgate.net As a beetle attack progresses and the host tissue begins to degrade, the microbial community flourishes, leading to increased production of verbenone. oup.comresearchgate.net This turns verbenone into a general kairomone indicating microbial deterioration of plant tissues. oup.comoup.com

This "host-quality indicator" hypothesis helps explain the differential responses of various bark beetle species to verbenone. oup.comresearchgate.net Species that are primary colonizers and require fresh, healthy host tissue, such as Dendroctonus ponderosae, are strongly repelled by verbenone. oup.comresearchgate.net In contrast, species that are secondary colonizers and thrive in decaying wood, such as Hylurgus ligniperda, may be indifferent or even attracted to verbenone as it signals a suitable habitat. mdpi.comoup.comresearchgate.net For example, studies have shown that verbenone has no effect on the captures of Hylurgops porosus and Hylastes longicollis, two species typically found in bark that is in contact with the ground and subject to rapid microbial invasion. oup.comresearchgate.net

Ecological Significance in Forest Ecosystems

Verbenone's function as an indicator of host degradation contributes to niche partitioning among saproxylic insects. oup.comoup.com Early successional species that require fresh host material are repelled, while late successional species that utilize decaying wood are either unaffected or attracted. mdpi.comoup.comoup.com This chemical cue helps to structure the insect community that colonizes a dead tree over time.

The use of verbenone in forest management as a tool to protect high-value trees from bark beetle attacks also has ecological implications. mdpi.com While it can reduce the mortality of susceptible trees, its effects on non-target organisms, including beneficial predators and other saproxylic beetles, must be considered. mdpi.comnih.gov For instance, the observed increase in the diversity of saproxylic beetles in the presence of verbenone suggests that its application could have broader community-level effects. mdpi.comnih.gov

Influence of Environmental Factors on Ecological Function

The ecological function of (-)-verbenone is not static and can be influenced by various environmental factors, most notably temperature and bark beetle population levels.

Temperature: The release rate of verbenone from synthetic dispensers is temperature-dependent. isa-arbor.com Higher temperatures generally lead to a higher release rate of verbenone. isa-arbor.com This can affect its efficacy in repelling bark beetles. For example, the "No Vacancy Pack" verbenone pouch releases approximately 25 mg per day at 20°C, but this increases to 100 mg per day at 30°C. isa-arbor.com The timing of verbenone application must therefore consider the expected temperatures during the beetle flight period to ensure an effective release rate.

Population Levels: The effectiveness of verbenone as a repellent can be overwhelmed by high population pressure from bark beetles. usu.edu During large-scale outbreaks, the sheer number of beetles may lead to successful attacks on verbenone-treated trees. usu.edu Studies have shown that while verbenone can be effective at low to moderate beetle densities, its efficacy diminishes as population levels increase. usu.eduusda.gov For instance, some studies have reported higher attack rates in verbenone-treated plots that had large emerging beetle populations compared to control plots. usu.edu

The table below summarizes the behavioral responses of several bark beetle species to (-)-Verbenone based on their host tissue preference.

Biological Activities and Pharmacological Investigations of Verbenone and Its Derivatives

Structure-Activity Relationship Studies of (-)-Verbenone Derivatives

The exploration of structure-activity relationships (SAR) for (-)-verbenone derivatives is crucial for understanding how modifications to its core structure influence biological efficacy across various applications, including insecticidal, anticancer, and neurological effects. SAR studies systematically alter molecular features to identify key pharmacophores, optimize potency, and enhance selectivity. Research has revealed that changes in stereochemistry, the introduction of specific functional groups, and the formation of hybrid molecules can significantly modulate the biological activities of verbenone (B1202108) derivatives researchgate.netmdpi.comnih.govmdpi.com.

Insecticidal Activity SAR

Studies focusing on the insecticidal properties of verbenone derivatives, particularly against pests like the diamondback moth (Plutella xylostella), have identified several critical structural determinants for activity. For cantharidin-based verbenone derivatives, the absolute configuration of the verbenone moiety plays a significant role, with some (R)-(+)-verbenone derivatives demonstrating higher larvicidal mortality compared to their (S)-(-) counterparts . Furthermore, replacing heterocyclic rings with aromatic ones in these derivatives has been shown to substantially increase larvicidal activity mdpi.comnih.gov. A key finding is that the presence of a double bond connecting the verbenone and phenyl ring moieties is essential for potent larvicidal activity mdpi.com. Compounds such as 6a, 6h, 6i, and 6q, which incorporate these features, have exhibited 100% mortality at a concentration of 100 mg/L, underscoring the importance of these structural elements mdpi.comnih.gov.

Anticancer Activity SAR

In the field of anticancer research, specific hybrid molecules derived from (-)-verbenone have demonstrated significant therapeutic potential. For instance, (S)-verbenone isoxazoline-1,3,4-thiadiazole hybrids have been synthesized and evaluated for their cytotoxic and apoptotic effects on breast cancer cell lines mdpi.comtandfonline.comnih.gov. Compound 8b, a notable example within this class, has shown significant cytotoxicity against hormone-sensitive MCF-7 and triple-negative MDA-MB-231 breast cancer cells. Its mechanism involves inducing apoptosis via the caspase-3/7 pathway and promoting cell cycle arrest tandfonline.com. These findings highlight that linking the (S)-verbenone scaffold to isoxazoline-1,3,4-thiadiazole structures can yield potent anticancer agents that primarily function through apoptosis induction mdpi.comtandfonline.comnih.gov. Another derivative, SP-8356, has exhibited strong anti-proliferative effects on liver cancer cells by triggering apoptosis and reducing cell motility, mechanisms linked to the suppression of MAPK and NF-κB pathways mdpi.com.

Anticonvulsant and Analgesic Activity SAR

Verbenone hydrazones have emerged as compounds with notable anticonvulsant and analgesic potential nih.govresearchgate.net. SAR studies indicate that modifications such as the formation of hydrazones and esters from verbenone cores, coupled with the introduction of specific functional groups like carbonyl and hydroxy groups, can enhance and prolong antiseizure action researchgate.netresearchgate.net. These derivatives have demonstrated the ability to provide seizure protection through both short-term (6 hours) and long-term (24 hours) mechanisms by preventing chemically and electrically induced convulsions researchgate.net. The increased lipophilicity observed in verbenone hydrazones (log P: 3.66–5.35) compared to the parent compound (log P: 1.97) is believed to contribute to their extended retention in biological systems and thus their pharmacological effects . Quantitative structure-activity relationship (QSAR) models suggest that these structural modifications facilitate increased binding to biological targets researchgate.netresearchgate.net.

Antifungal Activity SAR

Structure-activity relationships have also been investigated for the antifungal properties of verbenone derivatives. In a series of verbenone oxime esters, the stereochemistry around the C=N bond proved critical for antifungal efficacy nih.gov. Specifically, the (E)-isomer, exemplified by compound (E)-4n, displayed significantly stronger antifungal activity against fungal species such as Alternaria solani, Physalospora piricola, and Cercospora arachidicola when compared to its (Z)-isomer nih.gov. Compound (E)-4n demonstrated growth inhibition rates comparable to or better than a commercial fungicide, underscoring the importance of this specific geometric configuration for optimal antifungal performance nih.gov.

Advanced Synthetic Approaches and Chemical Modifications

Stereoselective Synthesis from Chiral Precursors (e.g., Nopinone (B1589484), α-Pinene)

The primary route to enantiomerically pure verbenone (B1202108) relies on the stereoselective oxidation of readily available chiral precursors from the terpene family. The enantiomeric purity of the final product is directly correlated to the optical purity of the starting material. orgsyn.org

From α-Pinene: A well-established method for synthesizing (+)-verbenone involves a two-step oxidation of (1R)-(+)-α-pinene. orgsyn.org This process can be adapted to produce (-)-verbenone from (-)-α-pinene. The synthesis proceeds as follows:

Allylic Oxidation: α-Pinene is first oxidized, for example with lead tetraacetate, to form an intermediate mixture of allylic acetates.

Oxidation to Ketone: This mixture is then treated with an oxidizing agent, such as sodium dichromate and sulfuric acid, which converts the alcohol functionalities into the corresponding ketone, yielding verbenone. orgsyn.org This second step proceeds via another allylic rearrangement without affecting the stereocenters of the molecule. orgsyn.org

The enantiomeric excess (ee) of the resulting verbenone is directly dependent on the optical purity of the starting α-pinene. Since high-purity enantiomers of α-pinene are commercially available, this method provides a direct pathway to obtaining essentially pure verbenone enantiomers. orgsyn.org

From Nopinone: Chiral annulated indenes, which are complex molecular structures, have been stereoselectively synthesized using (1R)-(+)-nopinone and (1S)-(−)-verbenone as homochiral precursors. researchgate.net This demonstrates the utility of these chiral synthons in building complex molecules while retaining stereochemical integrity. The process involves converting the precursor into its enolate form, followed by alkylation and ring-closure reactions. researchgate.net

Enantioselective Synthesis Methods

While the use of chiral precursors is the most common strategy, research into other enantioselective methods is ongoing. Commercially available verbenone often has a low enantiomeric purity (customarily 55–60% ee). orgsyn.org This limitation has driven efforts to develop methods for enantiomeric enrichment.

One approach involves the derivatization of verbenone and subsequent separation. For instance, in the synthesis of verbenone-derived triazolium salts, researchers noted that the starting (-)-verbenone was not enantiomerically pure. Attempts to enrich the product through crystallization at an intermediate ketooxime stage were unsuccessful. However, enantiomeric enrichment was achieved at a later hydroxyoxime stage via separation techniques like HPLC, yielding an enantiomerically pure intermediate. This highlights that while direct asymmetric synthesis of verbenone is less common, the separation of enantiomers at a later stage in a synthetic pathway is a viable strategy to obtain chirally pure derivatives.

Verbenone's role as a chiral scaffold is also pivotal in asymmetric catalysis. Chiral ligands and N-heterocyclic carbene (NHC) catalysts have been developed from verbenone for use in enantioselective reactions, such as the intramolecular Stetter reaction, demonstrating the transfer of chirality from the verbenone backbone to the reaction products. nih.gov

Synthesis of Verbenone Derivatives for Enhanced or Novel Activities

Modifying the structure of (-)-verbenone has led to the development of new derivatives with a wide range of applications, from catalysis to medicine and agriculture.

Novel chiral triazolium salts have been synthesized from readily available (1S)-(−)-verbenone. These salts serve as efficient precatalysts for N-heterocyclic carbenes (NHCs) used in enantioselective reactions.

Synthesis and Application: The synthesis begins with the catalytic hydrogenation of (1S)-(−)-verbenone to yield cis-verbanone with high diastereoselectivity (99% yield). A multi-step sequence then converts cis-verbanone into the final tetracyclic triazolium salts. These verbenone-derived NHC catalysts have proven highly effective in the intramolecular Stetter reaction, a process for forming carbon-carbon bonds. This reaction produces chromanone derivatives in excellent yields and with high enantiomeric excesses. The use of verbenone as a chiral scaffold demonstrates the potential of leveraging natural monoterpenes for the development of new, efficient organocatalysts. nih.gov

The unique cyclobutane (B1203170) ring of verbenone can be used as a chiral platform to synthesize new polyfunctional molecules. Researchers have developed synthetic routes to enantiopure cyclobutane derivatives starting from (-)-verbenone. nih.govcore.ac.uk

Synthesis and Properties: One approach involves the oxidative cleavage of (-)-verbenone using ruthenium trichloride (B1173362) to produce (-)-cis-pinononic acid quantitatively and without epimerization. nih.gov This acid can then be converted into various key intermediates for further synthesis. Another strategy allows for the creation of complex chiral cyclobutane derivatives with three contiguous stereocenters through a C(sp³)–H arylation reaction directed by an 8-aminoquinoline (B160924) auxiliary. researchgate.net

These derivatives can be designed to have specific properties. For example, by attaching long alkyl chains, new compounds with potential surfactant (surface-active agent) behavior have been created. core.ac.uk

A series of (Z)- and (E)-verbenone oxime esters have been designed and synthesized to explore their potential as bioactive molecules.

Synthesis and Bioactivity: These derivatives are synthesized by reacting verbenone oxime with various acyl chlorides. The resulting esters have been evaluated for antifungal and herbicidal activities. Several of these compounds displayed significant biological effects. For instance, compound (E)-4n (where the ester group R is β-pyridyl) showed excellent antifungal activity against plant pathogens like Alternaria solani and Physalospora piricola, with efficacy comparable to or better than the commercial fungicide chlorothalonil. Furthermore, several of the synthesized oxime esters exhibited potent herbicidal activity against the root growth of rape (Brassica campestris), outperforming the commercial herbicide flumioxazin. Notably, the biological activity was found to be dependent on the stereoisomer, with the (E)-isomers often showing significantly higher activity than their (Z)-counterparts.

Table 1: Herbicidal Activity of Selected Verbenone Oxime Esters

CompoundR GroupInhibition of Brassica campestris Root Growth (%) at 100 µg/mL
(E)-4nβ-pyridyl92.1
(Z)-4nβ-pyridyl54.0
Flumioxazin (Commercial Herbicide)-63.0

Novel (-)-verbenone hydrazones have been synthesized through the condensation of the terpenoid with hydrazides derived from phenoxyacetic acid. These derivatives have been evaluated for their pharmacological potential.

Synthesis and Pharmacological Profile: The synthesis involves refluxing (-)-verbenone with the appropriate hydrazide. The resulting hydrazone derivatives were tested for anticonvulsant and analgesic properties in mouse models. The findings indicate that these compounds provide significant protection against both chemically- and electroshock-induced seizures. Their effects were observed at both 6 hours and 24 hours after administration, suggesting a prolonged action. Furthermore, the hydrazones demonstrated analgesic effects in models of chemically induced pain. These results suggest that verbenone-based hydrazones are promising candidates for the development of new anticonvulsant and analgesic agents.

Cantharidin-Based Derivatives

Cantharidin (B1668268), a natural toxin, has served as a structural basis for the development of novel insecticides. mdpi.com By combining the structural features of cantharidin with (-)-verbenone, a new series of derivatives has been synthesized and evaluated for their insecticidal properties against pests like the diamondback moth (Plutella xylostella). mdpi.com The synthesis of these derivatives often involves an aldol (B89426) reaction. For instance, (S)-verbenone derivatives can be synthesized by reacting (1S)-(-)-verbenone with various pyridinecarboxaldehydes in the presence of a base like sodium methoxide (B1231860) in methanol. mdpi.com

Similarly, (R)-verbenone derivatives have been synthesized starting from (+)-α-pinene, which is first oxidized to (R)-(+)-verbenone. mdpi.com This is followed by an aldol condensation with different heterocyclic and aromatic aldehydes using potassium hydroxide (B78521) as a base. mdpi.com The insecticidal activity of these synthesized compounds is then evaluated to identify promising candidates that could potentially overcome insecticidal resistance. mdpi.com

Table 1: Synthesis of Verbenone Derivatives
Starting MaterialReagentsProductReaction Type
(1S)-(-)-VerbenonePyridinecarboxaldehydes, NaOMe, MeOH(S)-Verbenone derivativesAldol Reaction
(+)-α-Pinene1. N-hydroxyphthalimide, CrO₃ 2. Heterocyclic/aromatic aldehydes, KOH, MeOH(R)-Verbenone derivativesOxidation followed by Aldol Condensation

Non-linear Optical Chromophores

(-)-Verbenone has been utilized as a structural component in the synthesis of novel second-order nonlinear optical (NLO) chromophores. rsc.orgrsc.org These materials are of interest for their potential applications in telecommunications and data processing. fonlo.org In the design of these chromophores, (-)-verbenone is incorporated as part of a conjugated tetraene bridge that connects an electron donor and an electron acceptor. rsc.orgrsc.org

The synthesis of these complex molecules involves a multi-step process. Typically, an N,N-diethylaniline group serves as the electron donor, while a tricyanofuran (TCF) derivative, sometimes functionalized with a dendritic moiety, acts as the electron acceptor. rsc.orgrsc.org The verbenone-based bridge is designed to enhance the material's glass-forming ability and molecular polarization. rsc.orgrsc.org The introduction of a bulky dendritic structure on the acceptor can help prevent unfavorable antiparallel packing of the chromophores, leading to improved poling efficiency and enhanced electro-optic performance. rsc.orgrsc.org

Table 2: Components of Verbenone-Based NLO Chromophores
ComponentExample MaterialFunction
Electron DonorN,N-diethylanilineProvides electrons to the conjugated system
BridgeVerbenone-based tetraeneConnects donor and acceptor, enhances material properties
Electron AcceptorTricyanofuran (TCF) derivativeAccepts electrons from the conjugated system

Catalytic Synthesis Routes (e.g., CuAPO-5, Oxidoreductase Enzymes)

Catalytic methods offer efficient and environmentally friendly pathways for the synthesis of (-)-verbenone. One such method involves the use of a copper(II)-containing aluminum phosphate (B84403) material, CuAPO-5, as a multiphase catalyst for the oxidation of α-pinene. mdpi.com This heterogeneous catalyst has demonstrated high conversion rates of α-pinene and good selectivity for verbenone. mdpi.com The catalytic performance of CuAPO-5 is influenced by factors such as reaction temperature, reaction time, the ratio of α-pinene to the oxidant (tert-Butyl hydroperoxide - TBHP), and the solvent used. mdpi.com Under optimized conditions, a 96.8% conversion of α-pinene with 46.4% selectivity to verbenone has been achieved. mdpi.com An advantage of this catalyst is its recyclability, as it can be used for multiple cycles without a significant loss in activity. mdpi.com

Enzymatic catalysis using oxidoreductases presents a "green" alternative for verbenone synthesis. mdpi.com For instance, a combination of a peroxidase and a laccase has been used to achieve an 80% conversion of (+)-α-pinene, yielding verbenol (B1206271) which can then be oxidized to verbenone. mdpi.com Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule to another and are involved in various biological oxidation-reduction processes. nih.govrsc.org While enzymatic methods are valued for their environmental friendliness, they can be sensitive to reaction conditions and may involve higher costs compared to some chemical methods. mdpi.com

Table 3: Comparison of Catalytic Synthesis Methods for Verbenone
CatalystSubstrateKey Findings
CuAPO-5α-Pinene96.8% substrate conversion, 46.4% selectivity to verbenone. Catalyst is recyclable. mdpi.com
Oxidoreductase Enzymes (Peroxidase and Laccase)(+)-α-Pinene80% substrate conversion to verbenol. mdpi.com Environmentally friendly approach. mdpi.com

Biotransformation Methods for (-)-Verbenone Production

Biotransformation utilizes biological systems, such as microorganisms or plant cell cultures, to carry out chemical transformations. nih.gov This approach is a valuable tool for producing (-)-verbenone from α-pinene. researchgate.netufrgs.br Plant cell cultures, such as those from Psychotria brachyceras and Rauwolfia sellowii, have been shown to effectively convert α-pinene to verbenone. researchgate.netufrgs.br P. brachyceras has demonstrated a high conversion rate of 81% for the biotransformation of (-)-α-pinene to (-)-verbenone, showing substrate specificity. researchgate.net In contrast, R. sellowii can convert both enantiomers of α-pinene. researchgate.net

The primary reaction in these biotransformations is the allylic oxidation of α-pinene to trans-verbenol (B156527), which is subsequently oxidized to verbenone. researchgate.net Minor products such as cis-verbenol (B83679), trans-pinocarveol, and myrtenol (B1201748) are also sometimes formed. researchgate.net The use of biotransformation is considered a "natural" process and can offer high conversion yields, in some cases up to 80%, with the main byproduct being verbenol, which also has industrial applications. ufrgs.br Optimization of biotransformation processes can be achieved through various strategies, including the selection of microbial strains, optimization of fermentation conditions, and the use of genetic engineering. nih.gov

Table 4: Biotransformation of α-Pinene to Verbenone
BiocatalystSubstrateMajor ProductConversion Rate
Psychotria brachyceras cell culture(-)-α-Pinene(-)-Verbenone81% researchgate.net
Rauwolfia sellowii cell culture(+)- and (-)-α-Pinene(+)- and (-)-Verbenone38% researchgate.net

Research Methodologies and Analytical Techniques in Verbenone Studies

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the identification and structural elucidation of (-)-verbenone. These methods rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its chemical structure and composition.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique is widely used for the analysis of volatile compounds like (-)-verbenone. In GC-MS, the sample is first separated into its individual components by gas chromatography, and then each component is analyzed by mass spectrometry, which provides information about its molecular weight and fragmentation pattern. This allows for the definitive identification of (-)-verbenone, even in complex mixtures. For example, GC-MS has been used to analyze the chemical composition of essential oils to identify verbenone (B1202108) as a major component. nih.gov It has also been employed to determine verbenone concentrations in the air for studies on its dispersal. usda.gov

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique can be used to confirm the presence of the conjugated carbonyl group in the verbenone molecule, which is responsible for its characteristic UV absorption.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For (-)-verbenone, FT-IR spectra would show characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C), confirming its molecular structure. nih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantification of (-)-verbenone from various sources, including essential oils and synthetic reaction mixtures. drugfuture.com These methods are based on the differential distribution of the components of a mixture between a stationary phase and a mobile phase. drugfuture.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of non-volatile compounds. sielc.com For (-)-verbenone, reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common approach. sielc.com Chiral chromatography, a specialized form of HPLC, is particularly important for separating the enantiomers of verbenone, allowing for the isolation and study of the specific biological activities of (-)-verbenone. researchgate.net

Gas Chromatography (GC) is another crucial technique for the analysis of volatile compounds like (-)-verbenone. nih.gov It offers high resolution and sensitivity, making it ideal for quantitative analysis and for determining the enantiomeric purity of (-)-verbenone samples when coupled with a chiral stationary phase. researchgate.net

Table 1: Chromatographic Techniques for (-)-Verbenone Analysis

Technique Stationary Phase Example Mobile Phase Example Application
Reverse-Phase HPLC C18 Acetonitrile/Water Quantification of verbenone in extracts
Chiral HPLC Polysaccharide-based (e.g., Chiralpak AD) n-hexane/isopropanol Separation of (+)- and (-)-verbenone enantiomers
Gas Chromatography (GC) Capillary column with a chiral stationary phase Helium Enantiomeric purity determination

Field Bioassays and Trap Studies for Behavioral Ecology

Field bioassays and trap studies are essential for understanding the behavioral ecology of insects that interact with (-)-verbenone, particularly bark beetles. nih.gov These studies are conducted in natural settings to evaluate the effects of (-)-verbenone on insect behavior, such as aggregation, host selection, and repulsion.

In a typical field bioassay, traps baited with attractant pheromones are deployed with and without the addition of (-)-verbenone. oup.comoup.com The number of target insects caught in each trap is then compared to determine the repellent or anti-aggregating effect of (-)-verbenone. oup.comoup.com Lindgren funnel traps are commonly used in these studies. oup.comresearchgate.net The release rate of (-)-verbenone can be varied to determine the dose-dependent response of the insects. oup.com

These studies have been crucial in demonstrating the efficacy of (-)-verbenone as a tool for managing bark beetle populations. usda.govisa-arbor.com For instance, research has shown that (-)-verbenone can significantly reduce the number of mountain pine beetles attracted to pheromone-baited traps. oup.comusda.gov

In vitro and In vivo Bioactivity Assays

In vitro and in vivo bioactivity assays are conducted in controlled laboratory settings to investigate the biological effects of (-)-verbenone on cells, tissues, and whole organisms. criver.com These assays are critical for elucidating the mechanisms of action and potential therapeutic applications of the compound.

In vitro assays involve testing the effects of (-)-verbenone on isolated cells or enzymes. d-nb.info For example, antimicrobial activity can be assessed by measuring the minimum inhibitory concentration (MIC) of (-)-verbenone against various bacterial and fungal strains. bg.ac.rsresearchgate.net Cytotoxicity assays, such as the MTT assay, are used to determine the effect of (-)-verbenone on the viability of cancer cell lines. tandfonline.comnih.gov Other in vitro studies have investigated its antioxidant and anti-inflammatory properties. researchgate.net

In vivo assays are conducted in living organisms, such as mice or insects, to evaluate the systemic effects of (-)-verbenone. d-nb.info For example, studies in diabetic mice have investigated the antihyperglycemic activity of verbenone. d-nb.info In the context of insect control, in vivo assays might involve exposing insects to (-)-verbenone and observing behavioral changes or mortality rates.

Computational Chemistry and In Silico Studies

Computational chemistry and in silico studies use computer simulations and modeling to investigate the properties and interactions of molecules like (-)-verbenone at the atomic level. scispace.com These methods provide valuable insights that can complement experimental data and guide further research.

Molecular docking is a common in silico technique used to predict the binding orientation of a small molecule (ligand), such as (-)-verbenone, to a larger molecule (receptor), typically a protein. researchgate.net This can help to identify potential molecular targets of (-)-verbenone and understand the structural basis of its biological activity. researchgate.net For example, docking studies have been used to investigate the interaction of verbenone with proteins related to diabetes. researchgate.net

Other computational methods can be used to predict the physicochemical properties of (-)-verbenone, such as its solubility and lipophilicity, which are important for understanding its pharmacokinetic behavior. researchgate.net

Molecular Biology and Functional Genomics Approaches

Molecular biology and functional genomics approaches are used to investigate the effects of (-)-verbenone at the genetic level. These techniques can reveal how (-)-verbenone influences gene expression and cellular pathways.

Gene expression analysis, for instance, can be used to determine which genes are turned on or off in an organism or cell culture in response to treatment with (-)-verbenone. This can provide clues about the molecular mechanisms underlying its observed biological effects. For example, studies could investigate changes in the expression of genes involved in apoptosis in cancer cells treated with a verbenone derivative. nih.gov

Functional genomics approaches can also be employed to identify the specific genes and proteins that are essential for an organism's response to (-)-verbenone. This information can be valuable for understanding its mode of action and for identifying potential targets for new drugs or pest control agents.

Challenges and Future Directions in Verbenone Research

Understanding Inconsistent Field Efficacy and Factors Influencing Results

The field efficacy of (-)-verbenone, particularly in protecting trees from bark beetle infestations, has been reported to be inconsistent usda.govresearchgate.netarlis.org. While it has shown promise in reducing tree mortality in some studies, others have yielded ambiguous or negative results, especially during outbreak levels of pest populations usda.govresearchgate.netarlis.org. Several factors are implicated in this variability. These include differences in stand structure, photoisomerization of verbenone (B1202108) to the less active chrysanthenone, rapid dispersal of the compound, and inconsistent or inadequate release rates from delivery systems usda.govresearchgate.net. Furthermore, the range of inhibition can be limited, particularly under high beetle pressure usda.govresearchgate.netarlis.org. Future research needs to systematically investigate these environmental and application-specific variables to establish more predictable outcomes. For instance, studies have indicated that site conditions, such as lower stand densities and higher temperatures, can diminish efficacy on a stand scale when deployed as individual slow-release packets researchgate.net. Conversely, area-wide deployment in flake formulations has shown effectiveness in reducing mass attacks researchgate.net.

Elucidating Unanswered Questions Regarding Ecological Functions for Diverse Species

While (-)-verbenone is well-known for its role in managing specific bark beetle species, its broader ecological functions across a wider range of species remain largely underexplored researchgate.netdntb.gov.ualu.se. Research has shown that verbenone can inhibit feeding in species like the weevils Hylobius pales and H. abietis oup.com. It also appears to have a general inhibitory effect on phloeophagous insects that utilize relatively fresh phloem oup.com. However, the extent to which verbenone influences other insect groups, beneficial organisms, or even plant-plant interactions is not fully understood researchgate.netdntb.gov.ualu.se. Studies suggest that verbenone's role might extend beyond simple repulsion, potentially acting as a host tissue quality indicator oup.com. Further investigation is needed to map the full spectrum of verbenone's ecological roles, which could reveal new applications or inform more comprehensive pest management strategies.

Deeper Investigation into Holobiont Concept and Microbiome Influence on Verbenone Release

The concept of the holobiont, which views an organism and its associated microbes as a single unit, offers a new lens through which to understand verbenone's activity researchgate.netdntb.gov.uamdpi.comnih.govfrontiersin.orgumich.edu. It has been suggested that verbenone's release might not always be an active signal by beetles but could be a passive cue resulting from microorganisms during host colonization researchgate.netdntb.gov.uamdpi.com. For example, Pseudomonas species found in the gut of bark beetles have been shown to metabolize terpenes like cis-verbenol (B83679) into verbenone mdpi.com. Understanding the complex interplay between bark beetles, their host plants, and their associated microbiomes (the holobiont) is crucial for deciphering the temporal release patterns and specific functions of verbenone for different species researchgate.netdntb.gov.uamdpi.com. Future research should focus on how microbial communities influence verbenone biosynthesis, degradation, and release, thereby impacting its efficacy.

Development of Improved Formulations and Delivery Systems for Applied Use

The effectiveness of verbenone in pest management is significantly influenced by its formulation and delivery system, which dictate its release rate and longevity in the field verbenone.comnih.govgoogle.comunl.educanada.capublications.gc.causda.gov. While current products like SPLAT Verb offer sustained and controlled release over 8-24 weeks verbenone.com, there is a continuous need for improved formulations. These should aim for greater stability, rainfastness, and precise control over release rates to match specific pest life cycles and environmental conditions google.com. Research into novel delivery systems, such as microencapsulation or advanced wax emulsions, could enhance field persistence and efficacy, potentially reducing the need for frequent reapplication google.com. For instance, a water-dispersible, semi-solid emulsion formulation is being developed to offer season-long protection with good rainfastness google.com.

Exploring Novel Biological Activities and Therapeutic Potential

Beyond its established role in pest control and perfumery, (-)-verbenone and its derivatives are being investigated for a range of novel biological activities and therapeutic potentials ontosight.airesearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net. Research has indicated potential antioxidant, anti-inflammatory, and antimicrobial properties ontosight.airesearchgate.netresearchgate.net. For example, a verbenone derivative, SP-8356, has shown cytoprotective effects in an ischemic stroke rat model, demonstrating antioxidant and anti-inflammatory activities mdpi.com. Furthermore, verbenone derivatives are being explored for their anticonvulsant and analgesic effects researchgate.net. The antimicrobial activity of verbenone against bacteria, fungi, and Candida species has also been documented researchgate.net. These findings suggest a promising avenue for developing new pharmaceutical agents derived from (-)-verbenone.

Sustainable and Environmentally Friendly Synthesis Routes

The synthesis of (-)-verbenone from readily available precursors like α-pinene is an active area of research, with a growing emphasis on sustainable and environmentally friendly methods google.commdpi.comresearchgate.net. Traditional chemical synthesis routes can sometimes involve harsh reagents or generate significant waste. Therefore, exploring biocatalytic approaches using enzymes or microorganisms, or employing greener chemical catalysts, is essential google.commdpi.com. For instance, studies have explored the use of mesoporous molecular sieves and copper-incorporated aluminum phosphate (B84403) (CuAPO-5) as catalysts for the oxidation of α-pinene to verbenone, aiming for higher selectivity and reduced environmental impact google.commdpi.comresearchgate.net. Biotransformation using fungal strains like Talaromyces purpurogenus has also demonstrated efficient conversion of (-)-verbenone to valuable products researchgate.net.

Advancements in Stereoselective Synthesis and Chiral Control

The stereochemistry of verbenone is critical, as different enantiomers can exhibit distinct biological activities mdpi.comnih.govorgsyn.orgacs.orgcdnsciencepub.com. While commercially available verbenone can have low enantiomeric purity, there is a growing demand for highly pure enantiomers for precise applications in chiral synthesis and potentially in pharmaceuticals orgsyn.org. Research efforts are focused on developing stereoselective synthesis methods that allow for precise chiral control, enabling the production of enantiomerically pure (-)-verbenone mdpi.comnih.govorgsyn.orgacs.org. Techniques such as asymmetric catalysis and chiral pool synthesis, starting from enantiopure precursors like α-pinene, are being refined to achieve high optical purity nih.govorgsyn.orgacs.org. For example, the sulfenylation-dehydrosulfenylation method has been employed to prepare optically active apoverbenone and verbenone from nopinone (B1589484) nih.govacs.org.

Addressing Climate Change Impacts on Verbenone Efficacy

Climate change is significantly altering forest ecosystems, leading to increased stress on trees and shifts in insect pest dynamics. These transformations directly influence the effectiveness of pest management strategies, including the use of semiochemicals such as (-)-Verbenone. Understanding how climatic variables impact (-)-Verbenone's persistence, release rates, and biological activity is critical for its sustained efficacy in forest protection.

Influence of Temperature Elevated temperatures, a prominent feature of climate change, can substantially affect the performance of (-)-Verbenone. Higher ambient temperatures accelerate the volatilization and release rates of (-)-Verbenone from its dispensers, leading to faster depletion and a reduced effective lifespan in the field mdpi.comresearchgate.net. For instance, some studies have observed that dispensers deplete more rapidly in warmer climatic conditions mdpi.com. Research also indicates a correlation between verbenone emission and temperature, suggesting that increased temperatures result in higher release rates uni-freiburg.de. While enhanced release might seem beneficial, it can also mean the compound is consumed more quickly. Furthermore, temperature directly influences bark beetle life cycles, activity patterns, and their responsiveness to semiochemical cues frontiersin.orgresearchgate.net. Warmer conditions can accelerate beetle development and increase population densities, potentially overwhelming the anti-aggregation capacity of (-)-Verbenone, particularly during outbreak periods frontiersin.orgusda.govpjlss.edu.pk.

Influence of Humidity Humidity levels, also modulated by climate change, play a role in the efficacy of semiochemicals. High relative humidity, specifically above 92%, has been observed to decrease bark beetle responses to pheromones and reduce the volatilization and airborne movement of semiochemicals researchgate.net. This suggests that changes in humidity could alter the dispersal and detection range of (-)-Verbenone, potentially diminishing its effectiveness in guiding beetle behavior.

Other Climate-Related Factors While specific data on the UV degradation of (-)-Verbenone in the context of climate change is limited in the available research, other volatile organic compounds are known to be susceptible to UV-induced degradation in the atmosphere nih.gov. Additionally, climate change-induced drought stress can alter host tree physiology, potentially affecting the blend of tree volatiles that interact with semiochemicals like (-)-Verbenone, thereby indirectly influencing pest responses frontiersin.orgpjlss.edu.pk.

Variability in Efficacy The effectiveness of (-)-Verbenone is not absolute and can be influenced by these environmental factors, as well as the intensity of pest pressure. Studies have reported variable protection levels, with efficacy often linked to host stand conditions and the prevailing bark beetle population density usda.govusda.govusda.gov. Under conditions of high bark beetle infestation, the efficacy of semiochemicals can be reduced, highlighting the challenge of maintaining consistent protection in a changing climate usda.govusda.gov.

Data on Climate Impacts on Verbenone Efficacy

Climate VariableImpact on (-)-Verbenone EfficacyObserved Effect/MechanismPrimary Source Reference
Temperature Accelerated DepletionIncreased volatilization and release rates from dispensers, leading to shorter effective lifespan. mdpi.comresearchgate.net
Temperature Emission CorrelationVerbenone emission is correlated with temperature, with higher temperatures leading to increased release. uni-freiburg.de
Humidity Reduced Volatilization/MovementHigh relative humidity (>92%) can decrease the volatilization and airborne movement of semiochemicals. researchgate.net
Humidity Decreased Beetle ResponseHigh relative humidity (>92%) can reduce bark beetle responsiveness to pheromones. researchgate.net
General Climate Efficacy VariabilityOverall efficacy is influenced by environmental conditions, host stand characteristics, and pest population density. usda.govusda.govusda.gov

Future Directions Future research should focus on quantifying the precise degradation rates of (-)-Verbenone under various simulated climate scenarios, including varying temperature, humidity, and UV exposure. It is also essential to assess how these altered environmental conditions affect bark beetle behavior and their perception of verbenone signals. Developing more robust dispenser technologies that can adapt to fluctuating environmental conditions or investigating synergistic effects with other semiochemicals or management practices will be crucial for optimising the role of (-)-Verbenone in forest pest management within a changing climate.

Compound Name List:

(-)-Verbenone

Q & A

Basic Research Questions

Q. What are the key biochemical pathways involved in (-)-verbenone biosynthesis in bark beetles, and how can these pathways be experimentally validated?

  • Methodological Approach: Use gas chromatography-mass spectrometry (GC-MS) to analyze hindgut extracts of bark beetles during different colonization phases. Radiolabeled precursor feeding experiments (e.g., with α-pinene) can track metabolic transformations. Reference anatomical structures like the fat body or midgut for enzyme activity assays .
  • Data Considerations: Quantify verbenone production rates under varying host conditions (e.g., healthy vs. stressed trees) to assess ecological relevance .

Q. How can researchers accurately measure (-)-verbenone emission rates in field conditions, and what factors influence these measurements?

  • Methodological Approach: Deploy passive adsorbent traps (e.g., Porapak-Q) near beetle-infested trees and analyze captured volatiles via GC-MS. Control for environmental variables (temperature, humidity) and host volatile interference (e.g., ethanol) .
  • Data Considerations: Compare emission profiles across beetle life stages (pioneer vs. late-colonizing females) to link production timing to ecological function .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing (-)-verbenone’s purity and stability?

  • Methodological Approach: Use nuclear magnetic resonance (NMR) for structural confirmation, infrared (IR) spectroscopy for functional group analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Monitor degradation under UV light via accelerated stability testing .
  • Data Considerations: Cross-reference with databases like PubChem or NIST for spectral libraries. Report degradation products (e.g., chrysanthenone) to inform formulation studies .

Advanced Research Questions

Q. How do interspecific differences in bark beetle olfactory receptor sensitivity to (-)-verbenone explain contradictory field efficacy data?

  • Methodological Approach: Conduct electroantennography (EAG) and single-sensillum recordings across species (e.g., Dendroctonus ponderosae vs. Ips typographus). Pair with field trials using standardized verbenone dispensers to correlate neurophysiological responses with behavioral outcomes .
  • Data Contradiction Analysis: Meta-analysis of species-specific responses (e.g., primary vs. secondary bark beetles) may resolve efficacy disparities .

Q. What experimental designs optimize (-)-verbenone’s repellent efficacy in integrated pest management (IPM) while minimizing non-target impacts?

  • Methodological Approach: Use factorial designs to test verbenone combined with synergists (e.g., ethanol inhibitors) or adjuvants (e.g., UV protectants). Monitor non-target arthropods via pitfall traps and biodiversity indices .
  • Data Considerations: Evaluate spacing of dispensers (e.g., 10 m vs. 20 m intervals) and temporal release kinetics to balance efficacy and cost .

Q. How can in silico modeling predict (-)-verbenone’s interactions with beetle olfactory proteins, and what validation experiments are critical?

  • Methodological Approach: Perform molecular docking studies using crystal structures of odorant-binding proteins (OBPs). Validate predictions via site-directed mutagenesis and competitive binding assays .
  • Data Considerations: Compare binding affinities across beetle species to identify conserved vs. divergent receptor interactions .

Q. What mechanisms underlie (-)-verbenone’s role in interspecific competition among bark beetles, and how can this be tested in multi-species assays?

  • Methodological Approach: Establish microcosms with competing beetle species and quantify verbenone-mediated avoidance behaviors. Use isotopic labeling to track resource partitioning under verbenone exposure .
  • Data Contradiction Analysis: Analyze trade-offs between verbenone’s repellent effects and potential attraction to predators/parasitoids .

Cross-Disciplinary and Emerging Research Directions

Q. How can (-)-verbenone research integrate chemical ecology and forestry to address climate-driven shifts in beetle infestations?

  • Methodological Approach: Couple long-term forest monitoring datasets with verbenone dispenser deployments under varying climatic conditions (e.g., drought stress). Use geographic information systems (GIS) to map infestation hotspots and verbenone efficacy .
  • Data Considerations: Model landscape-scale verbenone release strategies using agent-based simulations .

Q. What novel delivery systems (e.g., nanoparticle carriers) could enhance (-)-verbenone’s field stability, and what metrics should prioritize their development?

  • Methodological Approach: Test encapsulation efficiency and release kinetics of verbenone-loaded nanoparticles in vitro. Field-test formulations using randomized block designs with UV exposure and rainfall controls .
  • Data Considerations: Prioritize metrics like half-life extension, cost-effectiveness, and biodegradability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.